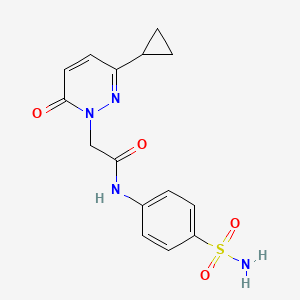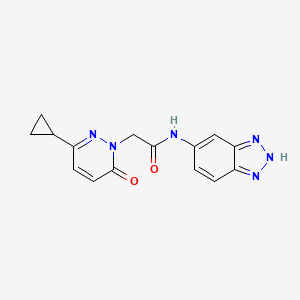![molecular formula C17H15ClN4OS B6427871 1-[(4-chlorophenyl)methyl]-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea CAS No. 2034498-53-6](/img/structure/B6427871.png)
1-[(4-chlorophenyl)methyl]-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(4-chlorophenyl)methyl]-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea” is a complex organic molecule that contains several functional groups and structural features. It includes a urea group (-NH-CO-NH-), a pyrazine ring (a six-membered ring with two nitrogen atoms), a thiophene ring (a five-membered ring with one sulfur atom), and a chlorophenyl group (a benzene ring with a chlorine atom attached) .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the urea group could be introduced through a reaction with an isocyanate . The pyrazine ring could be formed through a cyclization reaction . The thiophene ring could be introduced through a coupling reaction with a thiophene derivative . The chlorophenyl group could be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring systems. The urea group would likely be involved in hydrogen bonding, which could affect the compound’s solubility and reactivity . The pyrazine and thiophene rings are aromatic, which means they are stable and can participate in pi stacking interactions . The chlorine atom on the phenyl ring is an electron-withdrawing group, which could affect the electronic properties of the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the urea group could react with a strong acid to form an isocyanate . The pyrazine ring could undergo electrophilic aromatic substitution . The thiophene ring could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The chlorophenyl group could undergo nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structural features. For example, it might have a relatively high melting point due to the presence of the urea group, which can form strong hydrogen bonds . Its solubility would depend on the balance between its polar (urea group) and nonpolar (aromatic rings) parts .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c18-14-3-1-12(2-4-14)9-21-17(23)22-10-15-16(20-7-6-19-15)13-5-8-24-11-13/h1-8,11H,9-10H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUUGMOXYJGQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=NC=CN=C2C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-difluoromethanesulfonyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B6427793.png)
![N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B6427800.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B6427808.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-fluorobenzamide](/img/structure/B6427812.png)
![5-(thiophene-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B6427823.png)
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3,3-dimethylbutan-1-one](/img/structure/B6427831.png)
![2-chloro-5-(furan-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B6427839.png)
![2-(2-fluorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B6427848.png)
![N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6427856.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea](/img/structure/B6427861.png)
![3-(4-fluorophenyl)-1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B6427865.png)
![1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B6427876.png)


